molecular formula C24H22N6O4S2 B12639302 C24H22N6O4S2

C24H22N6O4S2

Cat. No.: B12639302
M. Wt: 522.6 g/mol
InChI Key: WSTOLHDOQZDBHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclic structure. The key steps include:

    Formation of the bicyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the diphenylmethyl group: This step involves the use of a diphenylmethyl halide in the presence of a base.

    Addition of the methanethioyl group: This is typically done using a thiol reagent under mild conditions.

    Incorporation of the tetrazole ring: This step involves the reaction of an azide with a nitrile group under thermal conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Scientific Research Applications

The compound has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through multiple pathways:

Properties

Molecular Formula

C24H22N6O4S2

Molecular Weight

522.6 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C24H22N6O4S2/c1-33-19-11-10-15(14-20(19)34-2)12-13-25-23-24(27-17-7-4-3-6-16(17)26-23)30-36(31,32)21-9-5-8-18-22(21)29-35-28-18/h3-11,14H,12-13H2,1-2H3,(H,25,26)(H,27,30)

InChI Key

WSTOLHDOQZDBHK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54)OC

Origin of Product

United States

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